molecular formula C₉H₈Cl₂O B1154216 4-(2,2-Dichlorocyclopropyl)phenol-d7

4-(2,2-Dichlorocyclopropyl)phenol-d7

Cat. No.: B1154216
M. Wt: 203.07
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dichlorocyclopropyl)phenol-d7 is a deuterated derivative of 4-(2,2-dichlorocyclopropyl)phenol, where seven hydrogen atoms in the phenol ring are replaced with deuterium. This isotopic substitution is strategically designed to enhance metabolic stability and prolong the compound’s half-life, a common approach in pharmaceutical development . The parent compound, 4-(2,2-dichlorocyclopropyl)phenol, serves as a critical intermediate in synthesizing hypolipidemic agents such as ciprofibrate, a peroxisome proliferator-activated receptor (PPAR) agonist . The deuterated variant retains the core structural features—a dichlorocyclopropyl group attached to a phenolic ring—but exhibits distinct physicochemical and pharmacokinetic properties due to isotopic effects .

Properties

Molecular Formula

C₉H₈Cl₂O

Molecular Weight

203.07

Synonyms

4-(2,2-Dichlorocyclopropyl)phenol-d7;  p-(2,2-Dichlorocyclopropyl)phenol-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ciprofibrate (2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid)

  • Structure: Shares the 4-(2,2-dichlorocyclopropyl)phenol moiety but incorporates a 2-methylpropanoic acid group via an ether linkage .
  • Applications: Clinically used as a hypolipidemic agent to reduce serum triglycerides and cholesterol. Unlike 4-(2,2-dichlorocyclopropyl)phenol-d7, ciprofibrate’s carboxylic acid group enhances its bioavailability and target binding to PPAR-α .
  • Toxicity: Chronic administration induces hepatic peroxisome proliferation, lipid peroxidation, and hepatocarcinogenesis in rodents due to reactive oxygen species (ROS) generation .

2.1.2. 4-(2,2-Dichlorocyclopropyl)phenol Acetate

  • Structure: Phenolic hydroxyl group acetylated to form an ester. Molecular formula: C₁₁H₁₀Cl₂O₂; density: 1.35 g/cm³ .
  • Applications : Intermediate in ciprofibrate synthesis. The acetate group improves solubility in organic solvents, facilitating downstream alkylation reactions .
  • Comparison: Unlike the deuterated phenol, this compound lacks isotopic labeling and exhibits higher lipophilicity (logP ~3.2 vs. estimated logP ~2.8 for the deuterated form) .

2.1.3. 4-((2,2-Dichlorocyclopropyl)methyl)-2-methoxyphenol

  • Structure : Methoxy substitution at the 2-position and a dichlorocyclopropylmethyl group at the 4-position .
  • Synthesis: Optimized via cyclopropanation of eugenol (4-allyl-2-methoxyphenol) using Response Surface Methodology, achieving 44% yield under optimal conditions .
  • Key Difference: Methoxy group enhances electron-donating capacity, altering reactivity in electrophilic substitutions compared to the deuterated phenol .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (mg/mL) LogP
This compound ~247.1* Not reported Low (aqueous) ~2.8
Ciprofibrate 289.2 93–94 0.05 (water) 4.1
4-(2,2-Dichlorocyclopropyl)phenol Acetate 245.1 Not reported High (organic) ~3.2
4-((2,2-Dichlorocyclopropyl)methyl)-2-methoxyphenol 275.2 93–94 Moderate (DMSO) 3.5

*Estimated based on deuterium substitution.

Key Research Findings

  • Deuteration Effects: Deuterated compounds exhibit prolonged half-lives (e.g., deutetrabenazine vs. tetrabenazine), suggesting this compound may offer improved pharmacokinetics over non-deuterated analogs .
  • SAR Insights: The dichlorocyclopropyl group is critical for PPAR-α binding, while substituents on the phenol ring (e.g., methoxy, acetate) modulate solubility and metabolic pathways .

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